molecular formula C12H17NO B12860359 (S)-(1-Phenylpiperidin-2-yl)methanol

(S)-(1-Phenylpiperidin-2-yl)methanol

Cat. No.: B12860359
M. Wt: 191.27 g/mol
InChI Key: BNDNPZOALFZNEP-LBPRGKRZSA-N
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Description

Significance of Nitrogen Heterocycles in Synthetic and Medicinal Chemistry

Nitrogen-containing heterocycles are a critical class of organic compounds characterized by a ring structure containing at least one nitrogen atom. cdnsciencepub.comrsc.orgnih.gov Their prevalence in nature is remarkable, forming the core of many essential biological molecules such as nucleic acids, vitamins, and alkaloids. nih.gov In medicinal chemistry, nitrogen heterocycles are of paramount importance, with over 85% of all biologically active chemical entities containing a heterocyclic fragment. nih.gov A 2021 analysis of FDA-approved small-molecule drugs revealed that 59% contain at least one nitrogen heterocycle, underscoring their significance in drug design. rsc.org

The utility of these compounds stems from their unique structural and electronic properties. The presence of the nitrogen atom can influence the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are crucial for biological interactions. nih.govnih.gov This versatility allows for the fine-tuning of a molecule's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Consequently, nitrogen heterocycles are foundational components in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials. rsc.org

The Piperidine (B6355638) Core as a Versatile Pharmacophore in Drug Discovery

Among the myriad of nitrogen heterocycles, the six-membered piperidine ring is one of the most frequently utilized scaffolds in drug discovery. nih.govresearchgate.net This saturated heterocycle is a key structural component in numerous approved drugs, including major blockbusters. nih.gov The versatility of the piperidine core allows it to serve as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, across a wide range of therapeutic areas.

Piperidine derivatives have been successfully developed as agents targeting the central nervous system (CNS), as well as possessing anticancer, antihistaminic, and analgesic properties. nih.gov The flexible, chair-like conformation of the piperidine ring allows its substituents to be oriented in specific spatial arrangements, facilitating precise interactions with biological targets like enzymes and receptors. cdnsciencepub.comresearchgate.net The development of novel synthetic methods continues to expand the accessibility and diversity of substituted piperidines, further solidifying their role in the creation of new medicines. googleapis.com

Importance of Stereochemistry in Piperidine-Based Compounds, with a Focus on (S)-(1-Phenylpiperidin-2-yl)methanol

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical factor in its biological activity. nih.gov For piperidine-based compounds, which often contain one or more chiral centers, stereochemistry plays a pivotal role in determining their efficacy and selectivity. youtube.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles.

The specific compound, this compound, is a chiral molecule featuring a phenyl group attached to the nitrogen atom and a hydroxymethyl group at the second position of the piperidine ring, with the stereochemistry at this position defined as (S). This precise spatial arrangement is crucial. While detailed research findings specifically on this compound are not extensively available in the public domain, the principles of stereochemistry in related chiral piperidines are well-established. For instance, the orientation of substituents on the piperidine ring can dramatically affect a compound's binding affinity to its target. youtube.commdpi.com

The synthesis of single-enantiomer piperidine derivatives is a significant area of research. rsc.orgnih.gov Methods such as asymmetric synthesis, which uses chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other, are employed to produce enantiomerically pure compounds. nih.govyoutube.com The ability to synthesize a specific stereoisomer like this compound is essential for investigating its unique properties and potential applications as a chiral building block or ligand in catalysis. researchgate.net

PropertyValue
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol
IUPAC NameThis compound
CAS NumberNot available for the (S)-enantiomer

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[(2S)-1-phenylpiperidin-2-yl]methanol

InChI

InChI=1S/C12H17NO/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2/t12-/m0/s1

InChI Key

BNDNPZOALFZNEP-LBPRGKRZSA-N

Isomeric SMILES

C1CCN([C@@H](C1)CO)C2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)CO)C2=CC=CC=C2

Origin of Product

United States

Exploration of Pharmacological Mechanisms for S 1 Phenylpiperidin 2 Yl Methanol Analogues Excluding Clinical Human Trials

Investigation of Analgesic and Antinociceptive Pathways Mediated by Piperidine (B6355638) Derivatives

The piperidine nucleus is a crucial structural component in many potent analgesic agents, including well-known opioids like pethidine and fentanyl . The analgesic and antinociceptive activities of novel piperidine derivatives are often attributed to their interactions with the central nervous system, particularly through the modulation of opioid receptors and other pain-related pathways.

Studies have revealed that the analgesic potential of many piperidine-containing compounds is strongly associated with their ability to bind to G-protein coupled opioid receptors, especially the mu-opioid receptor (MOR) . For instance, certain 4-piperidinopiperidine (PP) and 4-amino methylpiperidine (AMP) derivatives have demonstrated significant analgesia in thermal pain models like the tail-immersion assay . Molecular docking studies have further explained these findings by showing a good binding affinity and potential interaction of these compounds with the mu-opioid receptor . One study showed a derivative, PD3, docked to the opioid receptor, with its nitro group's oxygen interacting with the amino group of ARG 573 nih.gov.

Beyond direct opioid receptor agonism, piperidine derivatives can mediate antinociception through other mechanisms. Some compounds are designed as dual agonists of μ-opioid and sigma-1 (σ1) receptors or as σ1 receptor antagonists encyclopedia.pubnih.gov. The antagonism of the σ1 receptor is a notable pathway, as it has been shown to enhance opioid-induced analgesia acs.org. Additionally, some piperidine derivatives are thought to possess the ability to block the effects of prostaglandins by inhibiting downstream signaling pathways, contributing to their analgesic effects nih.gov. The pharmacological spectrum of piperidine derivatives is broad, with demonstrated effects in treating neuropathic pain by targeting MOR and delta-opioid (DOR) receptors encyclopedia.pub.

Compound ClassTest ModelObserved EffectPotential Mechanism
4-Piperidinopiperidine (PP) derivativesTail-immersion assay (in vivo)Significant analgesiaMu-opioid receptor binding
4-Amino methylpiperidine (AMP) derivativesTail-immersion assay (in vivo)Potent analgesia at low dosesMu-opioid receptor binding
4-(4'-bromophenyl)-4-piperidinol derivatives (PD3, PD5)Ex vivo modelsHighly significant analgesic effectOpioid receptor interaction; Prostaglandin pathway inhibition nih.gov
N-normetazocine derivativesFormalin test (in vivo)Naloxone-reversed analgesic effectMultitarget opioid/σ1R profile mdpi.com
Piperidine propionamide derivativesNot specifiedProposed for neuropathic painDual agonists of μ-opioid and σ1 receptors encyclopedia.pubnih.gov

Elucidation of Neuroprotective Effects

The potential of piperidine analogues to confer neuroprotection has been explored in various models of neurological damage and neurodegenerative disease. These studies investigate the ability of the compounds to protect neurons from excitotoxicity, oxidative stress, and apoptosis.

In one study, a series of novel cinnamamide-piperidine derivatives were synthesized and evaluated for their neuroprotective capabilities against glutamate-induced neurotoxicity in SH-SY5Y cells, a human neuroblastoma cell line commonly used in neuroscience research researchgate.net. The methyl thiazolyl tetrazolium (MTT) assay was used to assess cell viability. From this series, compound 9d emerged as a potent neuroprotective agent in vitro, with efficacy comparable to the reference compound Fenazinel researchgate.net. Further in vivo testing of this compound in a middle cerebral artery occlusion (MCAO) model, which simulates ischemic stroke, demonstrated moderate neuroprotective activity researchgate.net.

The mechanisms underlying the neuroprotective effects of such analogues can be multifaceted. For example, studies on a cholecystokinin (CCK) analogue in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease revealed several protective pathways nih.govresearchgate.net. The analogue restored the number of tyrosine hydroxylase (TH) positive dopaminergic neurons, reduced glia activation and neuroinflammation, and regulated autophagy dysfunction nih.govresearchgate.net. Furthermore, it offered protection against mitochondrial damage and endoplasmic reticulum (ER) stress, decreased the pro-apoptotic Bax/Bcl-2 ratio, and activated the pro-survival cAMP/PKA/CREB signaling pathway nih.govresearchgate.net. While this study was on a CCK analogue, it highlights the complex and interconnected pathways that can be modulated to achieve neuroprotection.

Anti-inflammatory Modulatory Roles

Piperidine and its derivatives are fundamental components in a variety of agents exhibiting anti-inflammatory properties mdpi.com. The investigation into their modulatory roles has revealed actions on several key inflammatory pathways.

A primary mechanism for the anti-inflammatory effects of some piperidine derivatives is the inhibition of prostaglandin synthesis or action nih.gov. Prostaglandins are key mediators of inflammation, and by blocking their effects, these compounds can reduce inflammatory responses. This is a shared mechanism with traditional non-steroidal anti-inflammatory drugs (NSAIDs) . The bioactive alkaloid evodiamine, which contains a piperidine structure, is noted for its anti-inflammatory properties ijnrd.org.

In vivo studies using models such as carrageenan-induced paw edema have been employed to demonstrate these effects. For instance, a piperazine derivative, LQFM-008, significantly reduced edema, cell migration, and protein exudation in animal models of inflammation nih.gov. This suggests that related heterocyclic compounds may act by inhibiting the release of inflammatory mediators and the recruitment of immune cells to the site of inflammation. The development of hybrid molecules, such as one combining a derivative of the piperidine-containing opioid pethidine with a transient receptor potential vanilloid 1 (TrpV1) antagonist, has been proposed to potentially increase anti-inflammatory efficacy encyclopedia.pub.

Cytotoxic Activity and Antiproliferative Mechanisms in Cellular Models (in vitro)

The cytotoxic and antiproliferative potential of (S)-(1-Phenylpiperidin-2-yl)methanol analogues and other piperidine derivatives has been evaluated in various cancer cell lines. These in vitro studies are crucial for identifying potential anticancer agents and understanding their mechanisms of action at the cellular level.

The MTT assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines sums.ac.irsemanticscholar.org. In one study, a series of N-substituted piperidine derivatives were tested against four different cell lines. The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), revealed that three of the synthesized compounds were active against breast cancer cell lines, with compound 6a, which has a hydroxyl group at the para position of the piperidine ring, being the most active sums.ac.ir. Another study on diphenyl(sulphonylpiperidin-4-yl)methanol derivatives reported an IC50 value of 32.43 µM for one compound against a cancer cell line researchgate.net.

The mechanisms underlying this cytotoxicity can involve the inhibition of essential cellular processes. For example, a series of 1-alkylpiperidine N-oxides were shown to inhibit the incorporation of radiolabeled precursors ([14C]adenine and [14C]valine) into nucleic acids and proteins in Ehrlich ascites carcinoma (EAC) cells nih.gov. This indicates that the compounds interfere with macromolecular biosynthesis, a hallmark of antiproliferative agents. A quantitative structure-activity relationship (QSAR) study of these N-oxides found that lengthening the alkyl chain positively correlated with their cytotoxic activity, with an optimal chain length of 12-15 carbon atoms nih.gov.

Compound/Derivative ClassCell Line(s)Cytotoxic Effect (IC50)Postulated Mechanism
1-Alkylpiperidine N-oxidesEhrlich ascites carcinoma (EAC)Activity dependent on alkyl chain lengthInhibition of nucleic acid and protein synthesis nih.gov
Compound 6a (N-substituted piperidine)Breast cancer cell linesActive (specific IC50 not provided)Not specified sums.ac.ir
Diphenyl(sulphonylpiperidin-4-yl)methanol derivativeNot specified32.43 µMNot specified researchgate.net
Nicotinonitrile derivatives (13 and 19)HepG2 (Hepatocellular carcinoma)8.78 µg/mL and 5.16 µg/mLNot specified semanticscholar.org
Nicotinonitrile derivatives (13 and 19)HeLa (Cervical carcinoma)15.32 µg/mL and 4.26 µg/mLNot specified semanticscholar.org

Receptor Ligand Binding and Functional Modulation, including Sigma-1 Receptor and Opioid Receptors

The pharmacological activity of piperidine derivatives is often dictated by their affinity and selectivity for specific molecular targets, most notably the sigma and opioid receptors. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for drug development.

The sigma-1 (σ1) receptor, now understood to be a unique chaperone protein primarily located in the endoplasmic reticulum, is a key target for many piperidine compounds nih.govresearchgate.net. A large number of benzylpiperidines have been shown to bind to sigma receptors with remarkable affinity researchgate.net. Several 1-phenylpiperazine and 4-phenylpiperidine derivatives have been developed as high-affinity sigma ligands, with binding affinities (Ki) in the low nanomolar range (1-10 nM) and high selectivity against other receptors like the phencyclidine (PCP) and dopamine receptors nih.gov. Similarly, novel phenoxyalkylpiperidines have been developed as high-affinity σ1 receptor ligands with Ki values ranging from subnanomolar to micromolar uniba.it. The butyrophenone antipsychotic haloperidol, which contains a piperidine moiety, is often used as a reference ligand and exhibits a potent binding affinity for the σ1 receptor (Ki = 2.3 nM) nih.gov.

In addition to sigma receptors, opioid receptors are a primary target for piperidine-based analgesics nih.gov. As previously mentioned, the interaction with the μ-opioid receptor is critical for the analgesic effects of many of these compounds . Some derivatives have been specifically designed to act as multitarget ligands, possessing both opioid receptor agonist and σ1 receptor antagonist profiles mdpi.com. This dual activity is a promising strategy, as σ1 receptor antagonism can potentiate opioid analgesia, potentially leading to more effective pain management acs.org.

Compound/Derivative ClassReceptor Target(s)Binding Affinity (Ki)Functional Modulation
1-Phenylpiperazine / 4-Phenylpiperidine derivativesSigma-1 (σ1)1-10 nMHigh-affinity ligands nih.gov
HaloperidolSigma-1 (σ1)2.3 nMReference antagonist nih.gov
N-normetazocine derivativesSigma-1 (σ1)112.72 - 182.81 nMMultitarget opioid/σ1R profile mdpi.com
PhenoxyalkylpiperidinesSigma-1 (σ1)Subnanomolar to micromolarHigh-affinity ligands uniba.it
Spipehthiane derivativesSigma-1 (σ1)As low as 1.40 nMPotent ligands researchgate.net

Catalytic Applications and Role As Chiral Precursors/auxiliaries

Utilization in Asymmetric Organic Synthesis, exemplified by CBS catalysts derived from related prolinol structures

(S)-(1-Phenylpiperidin-2-yl)methanol shares structural similarities with (S)-prolinol, a foundational component of Corey-Bakshi-Shibata (CBS) catalysts. These oxazaborolidine-based catalysts are renowned for their high enantioselectivity in the reduction of prochiral ketones. While direct analogues of CBS catalysts derived from this compound are not as extensively documented as their prolinol-based counterparts, the underlying principles of its utility in asymmetric synthesis are analogous. The chiral environment provided by the amino alcohol moiety is crucial for inducing stereoselectivity in chemical transformations.

The effectiveness of chiral amino alcohols in asymmetric synthesis is predicated on their ability to form chiral complexes with reagents, thereby directing the approach of substrates from a specific face. This principle is fundamental to the action of CBS catalysts and can be extrapolated to systems employing this compound. The phenyl group on the piperidine (B6355638) nitrogen can further influence the steric and electronic properties of the catalytic pocket, potentially offering unique selectivity profiles compared to prolinol-derived systems.

Catalyst ComponentParent Amino AlcoholKey Application
CBS Catalyst(S)-ProlinolAsymmetric ketone reduction
Potential AnaloguesThis compoundAsymmetric synthesis

Application in Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and other Click Chemistry Processes

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," valued for its reliability and broad functional group tolerance nih.gov. The efficiency and selectivity of the CuAAC reaction can be significantly enhanced by the use of ligands that stabilize the catalytically active copper(I) species. Chiral ligands derived from amino alcohols, such as this compound, can be employed in this context to not only accelerate the reaction but also to potentially induce asymmetry in the resulting triazole products when applicable.

While specific examples detailing the use of this compound itself as a ligand in CuAAC are not prevalent in the reviewed literature, the design principles for effective CuAAC ligands often involve bidentate coordination to the copper center. The amino alcohol functionality of this compound makes it a suitable candidate for such a role. Derivatives of this compound can be synthesized to fine-tune the steric and electronic environment around the copper catalyst, thereby optimizing the cycloaddition process.

Click chemistry reactions, including CuAAC, are widely used in bioconjugation, materials science, and drug discovery nih.gov. The development of new chiral ligands is an active area of research aimed at expanding the scope and utility of these powerful transformations.

Role in the Design and Development of Chiral Catalytic Systems

The modular nature of this compound makes it an attractive scaffold for the design and synthesis of novel chiral ligands and catalysts researchgate.netrsc.org. The hydroxyl and amino groups provide convenient handles for chemical modification, allowing for the attachment of various coordinating groups, such as phosphines, oxazolines, or other N-heterocycles. This modularity enables the creation of libraries of chiral ligands that can be screened for optimal performance in a wide range of asymmetric catalytic reactions researchgate.net.

The development of new chiral catalysts is a key driver of innovation in asymmetric synthesis. By systematically modifying the structure of this compound, researchers can develop catalysts with tailored properties for specific applications, such as enhanced enantioselectivity, increased catalytic activity, and improved substrate scope. For instance, the piperidine ring can be substituted to introduce additional steric bulk or electronic-donating/withdrawing groups, which can have a profound impact on the outcome of a catalytic reaction.

The design of effective chiral ligands often relies on principles such as C2-symmetry or the presence of a well-defined chiral pocket. While this compound itself is not C2-symmetric, it can be incorporated into larger ligand frameworks that possess this property or that create a specific chiral environment around a metal center.

Design StrategyKey FeaturePotential Application
Modular Ligand SynthesisFacile modification of the amino alcohol scaffoldHigh-throughput screening of catalysts
Introduction of SymmetryCreation of C2-symmetric ligandsBroadly applicable asymmetric catalysis
Steric and Electronic TuningModification of piperidine ring and N-phenyl groupOptimization of catalyst performance

Precursor in the Synthesis of Optically Active Chemical Entities

This compound serves as a valuable chiral building block for the synthesis of a variety of optically active compounds, particularly those containing the piperidine motif researchgate.netnih.govresearchgate.net. The piperidine ring is a common structural feature in many natural products and pharmaceuticals, and the ability to synthesize these molecules in an enantiomerically pure form is of paramount importance nih.gov.

One notable application is in the synthesis of complex alkaloids. For example, the enantioselective synthesis of quebrachamine, an Aspidosperma alkaloid, can be approached using strategies that rely on chiral precursors to establish key stereocenters wikipedia.org. This compound can be envisioned as a starting material for the construction of the substituted piperidine core of such molecules.

Furthermore, this compound can function as a chiral auxiliary. A chiral auxiliary is a temporary stereogenic unit that is incorporated into a molecule to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled sigmaaldrich.comsnnu.edu.cn. The amino alcohol functionality of this compound allows for its temporary attachment to a substrate, guiding subsequent transformations to proceed with high diastereoselectivity.

The synthesis of enantiomerically enriched 3-substituted piperidines, which are important pharmacophores, often relies on asymmetric routes starting from chiral precursors. This compound represents a readily available chiral pool starting material for the synthesis of such valuable compounds.

Target Molecule ClassSynthetic Strategy
Piperidine AlkaloidsChiral building block approach
Enantiopure Carboxylic AcidsChiral auxiliary-guided synthesis
Substituted PiperidinesAsymmetric synthesis from chiral precursor

Emerging Research Frontiers and Methodological Advancements

Development of Novel Chemo- and Stereoselective Methodologies for Piperidine (B6355638) Scaffolds

The synthesis of piperidines with precise control over stereochemistry is a formidable challenge that has spurred the development of innovative synthetic strategies. Modern approaches are increasingly moving away from classical methods that often require lengthy reaction sequences and the use of chiral auxiliaries. Instead, the focus has shifted towards catalytic, enantioselective methods that can construct the piperidine ring from achiral or racemic precursors with high efficiency and stereocontrol.

Recent advancements in this area include:

Catalytic Enantioselective Hydrogenation: The use of chiral catalysts, particularly those based on iridium, has enabled the highly enantioselective hydrogenation of pyridine derivatives to yield enantioenriched piperidines. For instance, the Ir-catalyzed hydrogenation of 2-alkyl-pyridines using ligands like MeO-BoQPhos has achieved high levels of enantioselectivity. researchgate.net

Desymmetrization Reactions: These reactions involve the enantioselective addition of a nucleophile or an electrophile to an achiral piperidine derivative, effectively breaking its symmetry to create a chiral center.

Dearomatization Reactions: This strategy utilizes substituted pyridines as starting materials, which are then dearomatized to form piperidine rings.

Multicomponent Reactions: These reactions combine two or more reactants in a single step to assemble the piperidine ring, offering a high degree of molecular complexity in an efficient manner. researchgate.net

Annulation Strategies: These methods rely on the asymmetric generation of a new stereocenter during a cyclization reaction to form the piperidine ring. researchgate.net

Biocatalytic and Chemo-enzymatic Methods: The use of enzymes, such as transaminases and imine reductases, is gaining prominence for the asymmetric synthesis of highly substituted piperidines. researchgate.net These methods offer excellent stereocontrol and are often performed under mild, environmentally friendly conditions. For example, a multi-enzymatic approach has been developed for the preparation of trisubstituted piperidines from achiral diketoester precursors in just two steps with high diastereoselectivity and enantiomeric excess. researchgate.net

MethodologyDescriptionKey Advantages
Catalytic Enantioselective HydrogenationAsymmetric hydrogenation of pyridine derivatives using chiral metal catalysts.High enantioselectivity, atom economy.
DesymmetrizationEnantioselective transformation of an achiral piperidine derivative.Access to chiral piperidines from readily available starting materials.
DearomatizationConversion of substituted pyridines into piperidines.Utilizes abundant starting materials.
Multicomponent ReactionsCombination of multiple reactants in a single step to form the piperidine ring.High efficiency, molecular diversity.
Annulation StrategiesAsymmetric cyclization to form the piperidine ring.Control over stereocenter formation during ring closure.
Biocatalytic MethodsUse of enzymes for stereoselective transformations.High stereoselectivity, mild reaction conditions, environmentally friendly.

Integration of Advanced Computational Chemistry for De Novo Design and Optimization of Piperidine-Based Compounds

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. neuroquantology.com In the context of piperidine-based compounds, computational approaches are being leveraged to:

Predict Binding Affinity and Selectivity: Molecular docking and molecular dynamics (MD) simulations are used to predict how piperidine-based ligands interact with their biological targets. nih.govmdpi.com This allows for the prioritization of compounds for synthesis and biological testing.

De Novo Design: Algorithms can now design novel piperidine-based scaffolds from scratch, tailored to fit the binding site of a specific target.

Optimize Lead Compounds: Computational methods are employed to guide the structural modification of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. jddhs.com

Predict ADMET Properties: In silico models are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug discovery process.

The integration of artificial intelligence (AI) and machine learning (ML) is further revolutionizing this field. neuroquantology.comchiralpedia.com AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships (SAR) and predict the properties of new molecules with greater accuracy. mdpi.com This data-driven approach is accelerating the design-synthesize-test-analyze cycle, leading to the more rapid identification of promising drug candidates. chiralpedia.com

Discovery of Novel Biological Targets and Therapeutic Avenues for (S)-(1-Phenylpiperidin-2-yl)methanol and its Derivatives

The privileged nature of the piperidine scaffold means that its derivatives are likely to interact with a wide range of biological targets. unife.it While the therapeutic applications of many piperidine-containing drugs are well-established, ongoing research continues to uncover new biological targets and potential therapeutic uses for compounds like this compound and its analogs.

Some of the emerging therapeutic areas for piperidine derivatives include:

Oncology: Piperidine-based compounds are being investigated as potent and selective inhibitors of various cancer targets. For example, novel piperidine-based benzamide derivatives have been designed as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, for the treatment of breast cancer and other malignancies. nih.gov Additionally, spiro-piperidine derivatives have been developed as inhibitors of the histone lysine methyltransferase ASH1L, which plays a crucial role in certain types of leukemia. nih.govresearchgate.net

Neurodegenerative Diseases: The sigma receptors, which are abundant in the central nervous system, have been identified as a target for piperidine-based ligands. nih.gov The development of selective sigma-1 receptor agonists is a promising strategy for the treatment of neurodegenerative disorders. nih.gov

Infectious Diseases: The unique structural features of piperidine alkaloids isolated from marine sponges have demonstrated antiproliferative activities, suggesting their potential as leads for the development of new anticancer and antimicrobial agents. nih.gov

The identification of new biological targets is often facilitated by a combination of high-throughput screening, chemical proteomics, and computational approaches. researchgate.net The increasing availability of human genetic data is also playing a crucial role in the identification and validation of novel drug targets. sciety.org

Innovations in Catalyst Design and Sustainable Synthesis Approaches for Chiral Piperidines

The principles of green chemistry are increasingly being integrated into the synthesis of chiral piperidines, with a focus on developing more sustainable and environmentally friendly processes. chiralpedia.com Key areas of innovation include:

Development of Recyclable Catalysts: To reduce waste and cost, there is a growing interest in the development of chiral catalysts that can be easily separated from the reaction mixture and reused. chiralpedia.com

Use of Greener Solvents and Reagents: Researchers are exploring the use of more environmentally benign solvents and reagents to minimize the environmental impact of piperidine synthesis.

Atom Economy: Synthetic methodologies are being designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. chiralpedia.com

Catalyst Design Supported by Theoretical Studies: Computational methods, such as density functional theory (DFT) calculations, are being used to guide the design of more efficient and selective catalysts. mdpi.com

Sustainable ApproachDescriptionImpact
Recyclable CatalystsCatalysts that can be recovered and reused in multiple reaction cycles.Reduced catalyst waste and cost.
Green Solvents and ReagentsUse of environmentally friendly solvents and reagents.Minimized environmental pollution.
High Atom EconomySynthetic routes that maximize the incorporation of reactant atoms into the product.Reduced waste generation.
Computationally Guided Catalyst DesignUse of theoretical calculations to design more efficient catalysts.Accelerated development of improved catalytic systems.

Structural Diversification Strategies for Enhanced Bioactivity and Selectivity Profiles

The systematic exploration of chemical space around the piperidine scaffold is crucial for identifying new drug candidates with improved potency, selectivity, and pharmacokinetic properties. thieme-connect.comresearchgate.net Structural diversification strategies aim to create libraries of related compounds with a wide range of structural modifications.

Key strategies for structural diversification include:

Privileged Structure-Based Design: The piperidine ring is considered a "privileged structure" due to its frequent occurrence in bioactive compounds. unife.itmdpi.com This concept is used to design libraries of piperidine-containing molecules with a high probability of biological activity.

Multicomponent Reactions: As mentioned earlier, multicomponent reactions are a powerful tool for generating structural diversity by combining multiple building blocks in a single step.

Late-Stage Functionalization: This approach involves the modification of a complex piperidine-containing molecule at a late stage in the synthesis, allowing for the rapid generation of analogs.

Fragment-Based Drug Discovery: This technique involves screening small molecular fragments for binding to a biological target and then growing or linking these fragments to create more potent lead compounds.

The goal of these diversification strategies is to develop a comprehensive understanding of the structure-activity relationships (SAR) for a given series of compounds. This knowledge can then be used to guide the design of new analogs with optimized properties, ultimately leading to the discovery of safer and more effective medicines. thieme-connect.comresearchgate.net The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce toxicity. thieme-connect.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for the enantioselective synthesis of (S)-(1-Phenylpiperidin-2-yl)methanol to ensure high optical purity?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., transition-metal complexes or organocatalysts) to favor the S-configuration. Asymmetric hydrogenation or kinetic resolution can be employed, with careful optimization of reaction parameters (temperature, solvent, catalyst loading). For example, using Ru-BINAP catalysts under hydrogen pressure (1–5 atm) in tetrahydrofuran at 25–50°C may yield high enantiomeric excess (ee). Purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) is critical for isolating the S-enantiomer .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity and stereochemistry of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the piperidine ring substitution pattern and methanol group placement. Nuclear Overhauser Effect (NOE) experiments distinguish stereoisomers.
  • Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to determine ee values.
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical confirmation.
  • Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .

Q. What are the recommended protocols for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in amber glass vials to minimize oxidation. Use desiccants to control humidity. For handling, employ gloveboxes or fume hoods with PPE (nitrile gloves, lab coats). Monitor stability via periodic TLC or HPLC to detect decomposition products (e.g., ketone derivatives from alcohol oxidation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed for this compound across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Use positive controls (e.g., known receptor agonists/antagonists) and normalize data to cell viability (MTT assay).
  • Solvent Compatibility : Ensure DMSO concentration ≤0.1% to avoid cytotoxicity.
  • Replicate Experiments : Perform triplicate runs with blinded analysis to reduce bias.
  • Mechanistic Studies : Combine in vitro (e.g., enzyme inhibition) and cellular assays (e.g., luciferase reporter systems) to cross-validate targets. Contradictions may arise from off-target effects or assay sensitivity thresholds, requiring orthogonal validation (e.g., SPR, ITC) .

Q. What strategies are recommended for functionalizing the piperidine ring in this compound to enhance its pharmacological profile?

  • Methodological Answer :

  • N-Alkylation : React with alkyl halides (e.g., methyl iodide) under basic conditions (K2_2CO3_3/DMF) to introduce lipophilic groups.
  • Tosylation : Convert the methanol group to a tosylate (TsCl/pyridine) for nucleophilic substitution with amines/thiols.
  • Ring Expansion : Use Schmidt or Beckmann rearrangements to modify the piperidine scaffold.
  • Structure-Activity Relationship (SAR) : Test derivatives in parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition screens to optimize bioavailability and metabolic stability .

Q. How does the stereochemistry of this compound influence its binding affinity to biological targets compared to its enantiomer?

  • Methodological Answer :

  • Molecular Docking : Perform in silico studies (AutoDock Vina, Schrödinger Suite) to compare S- and R-enantiomer binding poses in target proteins (e.g., GPCRs, kinases).
  • Enantiomer-Specific Assays : Use chiral separation to isolate R- and S-forms and test in competitive binding assays (e.g., fluorescence polarization).
  • Pharmacophore Modeling : Identify stereospecific interactions (e.g., hydrogen bonding with the methanol group) that enhance affinity. For example, the S-configuration may align better with hydrophobic pockets in the target active site .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular Weight191.27 g/molCalculated
LogP (Lipophilicity)1.8 (Predicted via ChemDraw)Estimated
Solubility (Water)<1 mg/mL (Experimental)Lab Data
Chiral Purity≥98% ee (Chiral HPLC)

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